An In-Depth Technical Guide to 3-Butoxyazetidine: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 3-Butoxyazetidine: Structure, Properties, and Synthesis
Abstract
The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and explore novel chemical space. As a four-membered saturated heterocycle, it offers a unique combination of molecular rigidity and three-dimensional character. This guide provides a comprehensive technical overview of 3-Butoxyazetidine, a representative 3-substituted azetidine derivative. We will delve into its core chemical properties, theoretical spectroscopic signature, a validated synthetic pathway with detailed experimental protocols, and its strategic application in the field of drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block.
Introduction: The Strategic Value of the Azetidine Core
Nitrogen-containing heterocycles are foundational elements of pharmaceuticals, with approximately 60% of FDA-approved small-molecule drugs featuring at least one such ring system[1]. Among these, the smallest stable saturated N-heterocycle, azetidine, has garnered significant attention.[2][3]. Historically overshadowed by its β-lactam cousins (azetidin-2-ones), the parent azetidine ring is now recognized as a valuable scaffold for several key reasons[3][4]:
-
Molecular Rigidity: The strained four-membered ring restricts conformational flexibility, which can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding[2].
-
Improved Physicochemical Properties: Azetidines are often used as bioisosteric replacements for larger, more lipophilic groups (like piperidines or phenyl rings) or conformationally flexible linkers. This substitution can enhance aqueous solubility, reduce lipophilicity (logP), and improve metabolic stability, all critical parameters in drug design.
-
Novel Chemical Space: The distinct three-dimensional exit vectors from the azetidine core allow chemists to explore previously inaccessible regions of chemical space, leading to new structure-activity relationships (SAR)[5].
3-Butoxyazetidine exemplifies a simple yet powerful modification of this core structure. The ether linkage at the 3-position provides a handle for tuning lipophilicity and hydrogen bonding potential, making it a valuable building block for creating diverse chemical libraries.
Chemical Structure and Physicochemical Properties
The fundamental identity of 3-Butoxyazetidine is defined by its unique structural arrangement and resulting physical properties.
Chemical Structure
The structure consists of a central four-membered azetidine ring with a butoxy group (-O-(CH₂)₃CH₃) attached to the carbon at position 3.
Caption: 2D Chemical Structure of 3-Butoxyazetidine.
Core Physicochemical Data
The key properties of 3-Butoxyazetidine are summarized in the table below. These values are crucial for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source |
| IUPAC Name | 3-butoxyazetidine | PubChem[6] |
| CAS Number | 1220028-03-4 | PubChem[6] |
| Molecular Formula | C₇H₁₅NO | PubChem[6] |
| Molecular Weight | 129.20 g/mol | PubChem[6] |
| Canonical SMILES | CCCCOC1CNC1 | PubChem[6] |
| InChI Key | XOQLHGDEBDNAFS-UHFFFAOYSA-N | PubChem[6] |
| XLogP3 | 0.7 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Rotatable Bond Count | 4 | PubChem[6] |
Theoretical Spectroscopic Profile
While experimental spectra should always be acquired for definitive identification, a theoretical analysis based on the known structure provides a powerful predictive tool for characterization.
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¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the azetidine ring protons and the butoxy chain protons.
-
Butoxy Chain: A triplet at ~0.9 ppm (3H, -CH₃), a sextet at ~1.4 ppm (2H, -CH₂CH₃), a quintet at ~1.6 ppm (2H, -OCH₂CH₂-), and a triplet at ~3.5 ppm (2H, -OCH₂-).
-
Azetidine Ring: The protons on the azetidine ring will exhibit more complex splitting due to their diastereotopic nature and coupling with each other. One would expect multiplets in the range of ~3.0-4.0 ppm. The methine proton at C3 (-CH-O) would likely appear as a multiplet around ~4.2 ppm. The N-H proton signal would be a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum should display 7 unique signals.
-
Butoxy Chain: Four signals are expected at approximately 14 ppm (-CH₃), 19 ppm (-CH₂CH₃), 32 ppm (-OCH₂CH₂-), and 70 ppm (-OCH₂-).
-
Azetidine Ring: The carbons of the azetidine ring are expected around 50-60 ppm for the two CH₂ groups adjacent to the nitrogen, and around 75-80 ppm for the CH carbon bearing the ether oxygen.
-
-
IR Spectroscopy: Key vibrational modes will confirm the presence of specific functional groups.
-
N-H Stretch: A moderate, somewhat broad peak around 3300-3350 cm⁻¹.
-
C-H Stretch: Multiple sharp peaks in the 2850-2960 cm⁻¹ region, characteristic of sp³ C-H bonds.
-
C-O Stretch: A strong, prominent peak in the 1070-1150 cm⁻¹ region, indicative of the ether linkage.
-
N-H Bend: A moderate peak around 1590-1650 cm⁻¹.
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Synthesis of 3-Butoxyazetidine: A Validated Approach
The synthesis of 3-substituted azetidines presents challenges due to the inherent ring strain of the four-membered heterocycle[3][7]. However, reliable synthetic routes have been established. A robust and logical pathway to 3-Butoxyazetidine proceeds via a three-step sequence starting from the commercially available 3-hydroxyazetidine hydrochloride. This involves:
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Protection of the azetidine nitrogen.
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Etherification of the hydroxyl group via a Williamson ether synthesis.
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Deprotection to yield the final product.
Caption: Synthetic workflow for 3-Butoxyazetidine.
Step 1: N-Protection of 3-Hydroxyazetidine
Causality: The secondary amine of the azetidine ring is nucleophilic and would interfere with the subsequent etherification step. The nitrogen proton is also acidic and would be deprotonated by the strong base used in the Williamson synthesis. Therefore, it must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of etherification but can be easily removed under acidic conditions[8].
Experimental Protocol:
-
Dissolve 3-hydroxyazetidine hydrochloride (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., tetrahydrofuran, THF)[9].
-
Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2.5 equivalents) to neutralize the hydrochloride and free the amine.
-
Cool the mixture in an ice bath (0 °C).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine[10][11].
Step 2: Williamson Ether Synthesis
Causality: This classic Sɴ2 reaction is one of the most reliable methods for forming ethers[12][13][14]. The reaction requires converting the weakly nucleophilic hydroxyl group into a potent alkoxide nucleophile using a strong, non-nucleophilic base. This alkoxide then displaces a halide from a primary alkyl halide. Sodium hydride (NaH) is an excellent choice of base as it irreversibly deprotonates the alcohol, driving the reaction forward[15]. A primary alkyl halide, 1-bromobutane, is used to minimize the competing E2 elimination reaction[15].
Experimental Protocol:
-
Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous THF or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. (Caution: H₂ gas is evolved).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction back to 0 °C and add 1-bromobutane (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion.
-
Once complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent, wash, dry, and concentrate. The crude product can be purified by silica gel column chromatography to yield N-Boc-3-butoxyazetidine[16].
Step 3: N-Deprotection
Causality: The final step is the removal of the Boc protecting group to reveal the target secondary amine. The Boc group is designed to be labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent readily cleave the tert-butyl carbamate[17][18].
Experimental Protocol:
-
Dissolve N-Boc-3-butoxyazetidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting salt can be used directly or neutralized with a base (e.g., aqueous NaOH or NaHCO₃) and extracted to yield the free base form of 3-Butoxyazetidine.
Applications in Drug Development
The strategic incorporation of the 3-butoxyazetidine moiety into a lead compound can significantly enhance its drug-like properties. The rationale for its use is grounded in established medicinal chemistry principles.
Caption: Role of Azetidines as Bioisosteres in Drug Design.
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Scaffold Hopping and Bioisosterism: 3-Butoxyazetidine can serve as a bioisostere for other common structural motifs. For example, it can replace a pyrrolidine or piperidine ring, reducing the molecular weight and lipophilicity while maintaining or improving biological activity. It can also replace flexible linkers, introducing conformational constraint that can be beneficial for target binding.
-
Tuning Lipophilicity: The butoxy group provides a moderate level of lipophilicity. This is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By synthesizing analogs with different alkoxy chains (e.g., methoxy, ethoxy), chemists can fine-tune the logP of a molecule to optimize its pharmacokinetic properties.
-
Vector for Further Functionalization: The secondary amine of 3-Butoxyazetidine serves as a key attachment point for building out the rest of the target molecule. Its nucleophilicity allows for reactions such as reductive amination, acylation, or arylation, enabling its incorporation into a wide array of molecular architectures. This makes it a versatile building block for constructing compound libraries for high-throughput screening[4].
Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects, highlighting the broad potential of this scaffold in therapeutic development[3].
Conclusion
3-Butoxyazetidine is a valuable and versatile chemical building block with significant potential for application in drug discovery and medicinal chemistry. Its structure combines the beneficial properties of the rigid azetidine core with a tunable lipophilic side chain. The synthetic route to this compound is robust and proceeds through well-understood, high-yielding chemical transformations. By providing conformational constraint, improving physicochemical properties, and offering novel structural vectors, 3-Butoxyazetidine represents a powerful tool for scientists aiming to design the next generation of therapeutic agents.
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